BI-4916

Descripción

Propiedades

IUPAC Name |

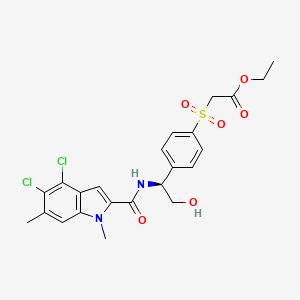

ethyl 2-[4-[(1S)-1-[(4,5-dichloro-1,6-dimethylindole-2-carbonyl)amino]-2-hydroxyethyl]phenyl]sulfonylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24Cl2N2O6S/c1-4-33-20(29)12-34(31,32)15-7-5-14(6-8-15)17(11-28)26-23(30)19-10-16-18(27(19)3)9-13(2)21(24)22(16)25/h5-10,17,28H,4,11-12H2,1-3H3,(H,26,30)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCDAVCLCBXIYPW-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CS(=O)(=O)C1=CC=C(C=C1)C(CO)NC(=O)C2=CC3=C(N2C)C=C(C(=C3Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CS(=O)(=O)C1=CC=C(C=C1)[C@@H](CO)NC(=O)C2=CC3=C(N2C)C=C(C(=C3Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24Cl2N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BI-4916

For Researchers, Scientists, and Drug Development Professionals

Abstract

BI-4916 is a novel investigational compound that functions as a cell-permeable prodrug for the potent and selective phosphoglycerate dehydrogenase (PHGDH) inhibitor, BI-4924. By targeting the rate-limiting step of the de novo serine biosynthesis pathway, BI-4924 disrupts a critical metabolic process frequently upregulated in various cancers. This guide provides a comprehensive overview of the mechanism of action of this compound, including its conversion to the active compound BI-4924, its molecular target, and its impact on cellular signaling. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising area of cancer metabolism.

Introduction

Metabolic reprogramming is a hallmark of cancer, enabling cells to meet the bioenergetic and biosynthetic demands of rapid proliferation. The de novo serine biosynthesis pathway has emerged as a key metabolic vulnerability in several cancer types, including triple-negative breast cancer and melanoma.[1] Phosphoglycerate dehydrogenase (PHGDH) catalyzes the first and rate-limiting step in this pathway, converting 3-phosphoglycerate (B1209933) to 3-phosphohydroxypyruvate.[1][2][3] this compound is an ester prodrug designed for enhanced cell permeability, which upon intracellular hydrolysis, releases the active inhibitor BI-4924.[1][2] BI-4924 is a potent and selective NADH/NAD+-competitive inhibitor of PHGDH.[4][5][6] This guide details the mechanism of action of this compound and its active counterpart, BI-4924. A negative control compound, BI-5583, is also available for comparative studies.[2]

Mechanism of Action

The core mechanism of action of this compound involves its intracellular conversion to BI-4924, which then competitively inhibits the enzyme PHGDH.

Prodrug Conversion and Intracellular Accumulation

This compound is an ester prodrug that readily crosses the cell membrane.[1] Once inside the cell, it is hydrolyzed by intracellular esterases to yield the active carboxylic acid form, BI-4924.[1][2] This strategy allows for the intracellular enrichment of BI-4924, overcoming the potential for poor permeability of the active drug.[1][2][3]

Inhibition of PHGDH and the Serine Biosynthesis Pathway

BI-4924 acts as a potent and selective competitive inhibitor of PHGDH with respect to the cofactor NADH/NAD+.[4][5][6] By binding to the NAD+ binding pocket of PHGDH, BI-4924 prevents the conversion of 3-phosphoglycerate to 3-phosphohydroxypyruvate, thus blocking the de novo serine biosynthesis pathway at its initial step.[1][2][3] This disruption of serine synthesis has significant downstream effects on cancer cell metabolism, including impaired nucleotide synthesis, altered redox balance, and reduced proliferation.

Quantitative Data

The inhibitory activity of this compound and BI-4924 has been characterized in various biochemical and cellular assays.

| Compound | Assay | Target | IC50 (nM) | Reference |

| BI-4924 | NAD+ high assay | PHGDH | 3 | [3] |

| BI-4924 | PHGDH SPR | PHGDH | 26 | [3] |

| BI-4924 | 13C-Serine; 72 h | Cellular Serine Biosynthesis | 2200 | [3] |

| This compound | NAD+ high assay | PHGDH | 169 | [1] |

| This compound | 13C-Serine; 72 h | Cellular Serine Biosynthesis | 2032 | [1] |

Note: The activity of this compound in the biochemical assay is likely due to the formation of BI-4924 under the assay conditions.[1]

Experimental Protocols

PHGDH Inhibition Assay (NAD+ high assay)

This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of PHGDH.

Methodology:

-

Recombinant human PHGDH enzyme, 3-phosphoglycerate (substrate), NAD+ (cofactor), diaphorase, and resazurin are combined in an assay buffer.

-

The test compound (this compound or BI-4924) or DMSO (vehicle control) is added to the reaction mixture.

-

The reaction is incubated at room temperature.

-

The production of NADH by PHGDH is coupled to the diaphorase-mediated reduction of resazurin to the fluorescent product, resorufin.

-

Fluorescence is measured at an excitation wavelength of 535 nm and an emission wavelength of 590 nm.

-

The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Cellular Serine Biosynthesis Assay (13C-Serine Tracer Analysis)

This cell-based assay quantifies the inhibition of de novo serine synthesis in cancer cells.

Methodology:

-

MDA-MB-468 cells (a human breast cancer cell line with high PHGDH expression) are cultured in appropriate media.

-

Cells are treated with varying concentrations of this compound or BI-4924 for a specified duration (e.g., 72 hours).

-

The culture medium is replaced with a medium containing [U-13C]-glucose.

-

After incubation, intracellular metabolites are extracted.

-

The fractional enrichment of 13C in serine is determined by liquid chromatography-mass spectrometry (LC-MS).

-

A decrease in 13C-labeled serine indicates inhibition of the de novo serine synthesis pathway. The IC50 is determined from the dose-response curve.

Surface Plasmon Resonance (SPR) for Target Engagement

SPR is used to measure the binding affinity and kinetics of BI-4924 to the PHGDH protein.

Methodology:

-

Recombinant PHGDH protein is immobilized on a sensor chip.

-

A solution containing BI-4924 is flowed over the sensor surface.

-

The binding of BI-4924 to PHGDH is detected as a change in the refractive index at the sensor surface, measured in resonance units (RU).

-

Association (kon) and dissociation (koff) rate constants are determined by analyzing the sensorgram data.

-

The equilibrium dissociation constant (KD) is calculated from the ratio of koff/kon.

Selectivity Profile

BI-4924 has demonstrated high selectivity for PHGDH over other dehydrogenases. A SafetyScreen44™ panel for BI-4924 showed that at a concentration of 10 µM, only 2 out of 44 proteins exhibited greater than 70% inhibition: 5HT2B (78%) and PDE3A (86%).[3] For this compound at 10 µM, 3 out of 44 proteins showed greater than 70% inhibition: CCKA (82%), 5HT2B (94%), and ALPHA2A (101%).[1]

Conclusion

This compound represents a promising therapeutic strategy for cancers dependent on the de novo serine biosynthesis pathway. Its prodrug design facilitates cellular uptake and intracellular delivery of the potent and selective PHGDH inhibitor, BI-4924. The detailed mechanistic understanding and robust experimental protocols outlined in this guide provide a solid foundation for further preclinical and clinical investigation of this compound. The high selectivity of BI-4924 suggests a favorable therapeutic window, warranting continued exploration of its potential in oncology.

References

- 1. Nonregeneration Protocol for Surface Plasmon Resonance: Study of High-Affinity Interaction with High-Density Biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Determination of Cellular Uptake and Endocytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 5. In Vivo Evidence for Serine Biosynthesis-Defined Sensitivity of Lung Metastasis, but Not of Primary Breast Tumors, to mTORC1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Intracellular Trapping of the Selective Phosphoglycerate Dehydrogenase (PHGDH) Inhibitor BI-4924 Disrupts Serine Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

BI-4916: A Technical Guide to a Potent Prodrug Inhibitor of Phosphoglycerate Dehydrogenase (PHGDH)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of BI-4916, a cell-permeable prodrug of the potent and selective phosphoglycerate dehydrogenase (PHGDH) inhibitor, BI-4924. PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, a critical metabolic route often upregulated in cancer to support rapid proliferation. This compound serves as a valuable tool for investigating the therapeutic potential of PHGDH inhibition. This document details the mechanism of action, quantitative inhibitory data, experimental protocols, and relevant signaling pathways associated with this compound and its active counterpart, BI-4924.

Introduction

Phosphoglycerate dehydrogenase (PHGDH) catalyzes the initial, committed step in the de novo serine biosynthesis pathway, converting the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG) to 3-phosphohydroxypyruvate.[1] This pathway is crucial for the production of serine and its downstream metabolites, including glycine, cysteine, and one-carbon units essential for nucleotide synthesis and methylation reactions. In various cancers, such as melanoma and triple-negative breast cancer, PHGDH is frequently amplified or overexpressed, correlating with increased serine synthesis and a dependency on this pathway for survival and growth.[1]

BI-4924 is a highly potent, NADH/NAD+-competitive inhibitor of PHGDH.[1][2] However, its utility in cellular assays is limited by poor cell permeability. To overcome this, this compound was developed as an ester prodrug of BI-4924.[1] this compound readily crosses the cell membrane and is subsequently hydrolyzed by intracellular esterases to release the active inhibitor, BI-4924, leading to its intracellular accumulation and effective inhibition of PHGDH.[1] A structurally similar but inactive compound, BI-5583, is available as a negative control for cellular experiments.[1]

Mechanism of Action

This compound is designed for efficient cellular uptake. Once inside the cell, it is cleaved by intracellular esterases to yield the active carboxylic acid, BI-4924. BI-4924 acts as a competitive inhibitor of PHGDH with respect to the cofactor NADH/NAD+.[1][2] By binding to the cofactor-binding site of PHGDH, BI-4924 prevents the oxidation of 3-phosphoglycerate, thereby blocking the entire de novo serine synthesis pathway.

dot

Caption: Mechanism of this compound action.

Quantitative Data

The inhibitory potency and physicochemical properties of this compound and its active form, BI-4924, have been extensively characterized. The data is summarized in the tables below.

Table 1: In Vitro Inhibitory Activity

| Compound | Assay | Target | IC50 (nM) | Notes |

| This compound | NAD+ high assay (250 µM) | PHGDH | 169 | Activity is likely due to hydrolysis to BI-4924 under assay conditions.[1] |

| BI-4924 | NAD+ high assay (250 µM) | PHGDH | 3 | Potent active inhibitor.[3] |

| This compound | 13C-Serine Assay (72 h) | Cellular Serine Biosynthesis | 2,032 | Demonstrates cellular activity.[1] |

| BI-4924 | 13C-Serine Assay (72 h) | Cellular Serine Biosynthesis | 2,200 | Cellular activity of the active form.[3] |

Table 2: In Vitro DMPK and Physicochemical Properties

| Compound | Parameter | Value |

| This compound | Molecular Weight (Da) | 527.4 |

| Plasma Protein Binding (10% FCS) | 98.8% | |

| CYP Inhibition (IC50, µM) | >50 (3A4, 2C9, 2C19, 2D6), 39.0 (2C8) | |

| BI-4924 | Molecular Weight (Da) | 499.4 |

| logD @ pH 11 | 0.62 | |

| Solubility @ pH 7 (µg/mL) | 59 | |

| Caco-2 Permeability (A-B, 10⁻⁶ cm/s) | 0.21 | |

| Caco-2 Efflux Ratio | 10.8 |

Table 3: Selectivity Profile

| Compound | Screening Panel | Off-Target Hits (>70% inhibition @ 10 µM) |

| This compound | SafetyScreen44™ | CCKA (82%), 5HT2B (94%), ALPHA2A (101%)[1] |

| BI-4924 | SafetyScreen44™ | 5HT2B (78%), PDE3A (86%)[3] |

Signaling Pathways and Experimental Workflows

PHGDH Signaling Pathway

PHGDH diverts the glycolytic intermediate 3-phosphoglycerate into the serine biosynthesis pathway. This pathway not only produces serine for protein synthesis but also fuels one-carbon metabolism, which is vital for nucleotide synthesis and methylation reactions.

dot

Caption: The de novo serine biosynthesis pathway.

Experimental Workflow: Cellular Serine Biosynthesis Assay

This workflow outlines the key steps to measure the effect of this compound on de novo serine synthesis using stable isotope tracing.

dot

Caption: Workflow for ¹³C-Serine biosynthesis assay.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound and BI-4924, based on the supplementary information of Weinstabl et al., 2019, J. Med. Chem.

PHGDH Fluorescence Intensity Assay

Principle: This assay measures the enzymatic activity of PHGDH by monitoring the production of NADH, which is coupled to the reduction of a fluorescent probe.

Materials:

-

Recombinant human PHGDH

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂, 0.01% Tween-20, 1 mM DTT

-

Substrate solution: 3-phosphoglycerate (3-PG)

-

Cofactor: NAD+

-

Diaphorase

-

Resazurin

-

Test compounds (this compound, BI-4924) dissolved in DMSO

-

384-well black microplates

Procedure:

-

Prepare the assay buffer and solutions of PHGDH, substrates, and cofactors.

-

Add 2 µL of test compound dilutions in DMSO to the microplate wells.

-

Add 15 µL of PHGDH enzyme solution to each well and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 15 µL of a substrate/cofactor mix containing 3-PG, NAD+, diaphorase, and resazurin.

-

Final concentrations in the assay should be approximately: 250 µM NAD+, 20 µM 3-PG, 1 nM PHGDH, 0.04 U/mL diaphorase, and 10 µM resazurin.

-

Measure the fluorescence intensity (Excitation: 530 nm, Emission: 590 nm) immediately after substrate addition (t=0) and after a 30-minute incubation at room temperature.

-

Calculate the percent inhibition relative to DMSO controls and determine the IC50 values using a suitable curve-fitting model.

Cellular ¹³C-Serine Biosynthesis Assay

Principle: This assay quantifies the rate of de novo serine synthesis in cells by measuring the incorporation of carbon from ¹³C-labeled glucose into serine using LC-MS.

Materials:

-

MDA-MB-468 cells (or another PHGDH-dependent cell line)

-

Cell culture medium (e.g., RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

¹³C₆-Glucose

-

Test compounds (this compound) dissolved in DMSO

-

Phosphate-buffered saline (PBS)

-

Extraction solvent: 80:20 Methanol:Water (pre-chilled to -80°C)

-

LC-MS system

Procedure:

-

Seed MDA-MB-468 cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for the desired duration (e.g., 72 hours).

-

For the final 24 hours of treatment, replace the medium with a custom medium containing ¹³C₆-Glucose in place of unlabeled glucose.

-

After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.

-

Add 100 µL of pre-chilled extraction solvent to each well and incubate at -80°C for at least 15 minutes to lyse the cells and precipitate proteins.

-

Centrifuge the plates to pellet cell debris.

-

Transfer the supernatant (containing metabolites) to a new plate for LC-MS analysis.

-

Analyze the samples by LC-MS to determine the ratio of ¹³C-labeled serine (m+3) to total serine.

-

Calculate the percent inhibition of serine biosynthesis and determine the IC50 value.

Cell Migration (Wound Healing) Assay

Principle: This assay assesses the effect of a compound on cell migration by creating a "wound" in a confluent cell monolayer and monitoring the rate at which the cells migrate to close the gap.

Materials:

-

Breast cancer cell line (e.g., MDA-MB-231)

-

Complete cell culture medium

-

Sterile pipette tips (e.g., p200) or a dedicated wound-making tool

-

Test compound (this compound)

-

Microscope with live-cell imaging capabilities

Procedure:

-

Seed cells in a multi-well plate and grow them to full confluency.

-

Create a linear scratch (wound) in the center of each well using a sterile pipette tip.

-

Gently wash the wells with PBS to remove detached cells.

-

Replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control.

-

Place the plate on a microscope stage within a temperature and CO₂ controlled chamber.

-

Acquire images of the wound area at regular intervals (e.g., every 2-4 hours) for 24-48 hours.

-

Quantify the area of the wound at each time point using image analysis software.

-

Compare the rate of wound closure between treated and control groups to assess the effect on cell migration.

Conclusion

This compound is a valuable chemical probe for studying the role of PHGDH in cancer metabolism and other biological processes. Its cell-permeable prodrug design allows for the effective intracellular delivery of the potent PHGDH inhibitor, BI-4924. This technical guide provides the essential data and methodologies to aid researchers in utilizing this compound for their investigations into the therapeutic potential of targeting the de novo serine biosynthesis pathway.

References

The Role of BI-4916 in Serine Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BI-4916, a significant research tool in the study of serine metabolism and cancer therapeutics. This compound is a prodrug of the potent and selective phosphoglycerate dehydrogenase (PHGDH) inhibitor, BI-4924. By targeting the rate-limiting enzyme in the de novo serine biosynthesis pathway, this compound offers a powerful method to probe the metabolic dependencies of cancer cells and explore novel therapeutic strategies.

Introduction to Serine Biosynthesis and PHGDH

The de novo serine biosynthesis pathway is a critical metabolic route that diverts the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG) towards the synthesis of L-serine. This pathway is comprised of three enzymatic steps, with the first and rate-limiting step catalyzed by phosphoglycerate dehydrogenase (PHGDH). PHGDH oxidizes 3-PG to 3-phosphohydroxypyruvate (3-PHP) using NAD+ as a cofactor.[1][2] Subsequently, phosphoserine aminotransferase 1 (PSAT1) converts 3-PHP to O-phospho-L-serine, which is then hydrolyzed by phosphoserine phosphatase (PSPH) to yield L-serine.

In many cancer types, including breast cancer, melanoma, and glioma, PHGDH is overexpressed, leading to an increased flux through the serine biosynthesis pathway.[3] This heightened serine production supports rapid cell proliferation by providing precursors for the synthesis of nucleotides, lipids, and other amino acids, as well as contributing to the maintenance of cellular redox balance.[4] Consequently, PHGDH has emerged as a promising therapeutic target for cancers addicted to de novo serine synthesis.

This compound: A Prodrug Approach to Inhibit PHGDH

This compound is an ethyl ester prodrug of the highly potent and selective PHGDH inhibitor, BI-4924.[5][6] As a prodrug, this compound exhibits improved cell permeability compared to its active counterpart.[2] Once inside the cell, this compound is hydrolyzed by intracellular esterases to release BI-4924.[5] This "intracellular trapping" mechanism leads to an accumulation of the active inhibitor within the cell, allowing for effective engagement with its target, PHGDH.[1] BI-4924 is a competitive inhibitor with respect to the cofactor NADH/NAD+.[7][8]

Quantitative Data

The inhibitory activity of this compound and its active form, BI-4924, has been characterized in various biochemical and cellular assays.

| Compound | Assay | IC50 (nM) | Reference |

| This compound | NAD+ high assay (250 µM) | 169 | [2] |

| This compound | 13C-Serine synthesis in MDA-MB-468 cells (72 h) | 2,032 | [2] |

| BI-4924 | NAD+ high assay (250 µM) | 3 | [6] |

| BI-4924 | 13C-Serine synthesis in MDA-MB-468 cells (72 h) | 2,200 | [6] |

Table 1: Inhibitory potency of this compound and BI-4924.

| Compound | Parameter | Value | Reference |

| BI-4924 | Caco-2 Permeability (A-B) @ pH 7.4 | 0.21 x 10-6 cm/s | [6] |

| BI-4924 | Microsomal Stability (Human/Mouse/Rat) | <24 / <24 / <23 %QH | [6] |

| BI-4924 | Hepatocyte Stability (Mouse) | 32 %QH | [6] |

| BI-4924 | Plasma Protein Binding (Mouse) | 99.6% | [6] |

Table 2: In vitro DMPK and CMC parameters for BI-4924.

Signaling Pathways and Experimental Workflows

The Serine Biosynthesis Pathway and Point of Inhibition

The following diagram illustrates the canonical serine biosynthesis pathway and highlights the inhibitory action of BI-4924 on PHGDH.

Caption: Inhibition of PHGDH by BI-4924 blocks the initial step of serine biosynthesis.

Experimental Workflow: From Prodrug to Cellular Effect

This diagram outlines the experimental logic for assessing the efficacy of this compound in a cellular context.

Caption: Cellular processing of this compound to its active form and subsequent effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are generalized protocols for key assays used in the characterization of this compound and other PHGDH inhibitors.

PHGDH Enzyme Inhibition Assay

This assay quantifies the enzymatic activity of PHGDH by monitoring the production of NADH.

-

Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl (pH 7.5-8.0), MgCl₂, DTT, and NAD+.

-

Inhibitor Incubation: Pre-incubate the PHGDH enzyme with varying concentrations of the inhibitor (e.g., BI-4924) for a specified time (e.g., 30 minutes) at room temperature to allow for binding.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, 3-phosphoglycerate (3-PG).

-

Signal Detection: Monitor the increase in NADH concentration over time, typically by measuring the change in absorbance at 340 nm or through a coupled enzymatic reaction that produces a fluorescent signal.

-

Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, by fitting the data to a dose-response curve.

Cellular Serine Synthesis Assay (13C-Glucose Tracing)

This assay measures the ability of an inhibitor to block the de novo synthesis of serine from glucose in cells.

-

Cell Culture and Treatment: Culture cancer cells with known PHGDH expression (e.g., MDA-MB-468) and treat with a range of concentrations of the PHGDH inhibitor (e.g., this compound) for a defined period.

-

Isotope Labeling: Replace the culture medium with a medium containing 13C-labeled glucose and the inhibitor. Incubate for a specific duration to allow for the incorporation of the isotope into serine.

-

Metabolite Extraction: Harvest the cells and extract polar metabolites using a suitable solvent system (e.g., methanol/water).

-

LC-MS/MS Analysis: Analyze the extracted metabolites using liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the levels of 13C-labeled serine.

-

Data Analysis: Normalize the amount of labeled serine to the total serine pool or cell number. Determine the IC₅₀ value for the inhibition of serine biosynthesis.

Cell Viability/Proliferation Assay

This assay assesses the impact of PHGDH inhibition on the growth and survival of cancer cells.

-

Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Inhibitor Treatment: Treat the cells with a range of concentrations of the PHGDH inhibitor (e.g., this compound) for a defined period (e.g., 72 hours).

-

Viability Assessment: Measure cell viability using a suitable method, such as the MTT assay, which quantifies metabolic activity, or a method that measures ATP levels (e.g., CellTiter-Glo®).

-

Data Analysis: Normalize the results to untreated control cells to determine the percentage of viable cells at each inhibitor concentration. Calculate the EC₅₀ value, the concentration of inhibitor that reduces cell viability by 50%.

Conclusion

This compound is a valuable chemical probe for investigating the role of the serine biosynthesis pathway in cancer biology. Its prodrug design allows for efficient intracellular delivery of the potent PHGDH inhibitor BI-4924, leading to the disruption of de novo serine synthesis. The data and protocols presented in this guide provide a comprehensive resource for researchers aiming to utilize this compound in their studies of cancer metabolism and for the development of novel anti-cancer therapeutics targeting PHGDH.

References

- 1. Intracellular Trapping of the Selective Phosphoglycerate Dehydrogenase (PHGDH) Inhibitor BI-4924 Disrupts Serine Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pardon Our Interruption [opnme.com]

- 3. benchchem.com [benchchem.com]

- 4. Identification of the serine biosynthesis pathway as a critical component of BRAF inhibitor resistance of melanoma, pancreatic, and non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biophysical and biochemical properties of PHGDH revealed by studies on PHGDH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pardon Our Interruption [opnme.com]

- 7. opnme.com [opnme.com]

- 8. researchgate.net [researchgate.net]

The Nexus of Cancer Metabolism and Serine Biosynthesis: A Technical Guide to the PHGDH Inhibitor BI-4916

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a hallmark of cancer, enabling tumor cells to meet the bioenergetic and biosynthetic demands of rapid proliferation and survival in often harsh microenvironments. One of the key metabolic pathways frequently upregulated in various cancers is the de novo serine biosynthesis pathway. The rate-limiting enzyme in this pathway, 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH), has emerged as a promising therapeutic target. This technical guide provides an in-depth overview of BI-4916, a prodrug of a potent PHGDH inhibitor, and its implications for cancer metabolism research and drug development.

This compound: A Prodrug Approach to Targeting PHGDH

This compound is an ester prodrug of BI-4924, a highly potent and selective inhibitor of PHGDH.[1][2][3][4] As a prodrug, this compound is designed to be cell-permeable. Once inside the cell, it undergoes hydrolysis to release the active compound, BI-4924, leading to its intracellular enrichment.[2][4] This strategy overcomes the challenge of delivering the active, but less permeable, inhibitor to its intracellular target. BI-4924 acts as a competitive inhibitor with respect to the cofactor NADH/NAD+.[1][3]

The targeting of PHGDH by this compound (via BI-4924) disrupts the serine biosynthesis pathway, which plays a crucial role in cancer cell proliferation, nucleotide synthesis, and redox balance.[2] PHGDH is overexpressed in a variety of cancers, including breast cancer and melanoma, making it a compelling target for therapeutic intervention.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with this compound and its active form, BI-4924.

| Compound | Assay | Target/Cell Line | IC50 | Reference |

| BI-4924 | PHGDH Inhibition (Enzymatic) | Recombinant Human PHGDH | 3 nM | [5] |

| BI-4924 | Serine Biosynthesis Inhibition (Cellular) | - | 2200 nM (at 72h) | [5] |

| This compound | NAD+ high assay (250 µM) | - | 169 nM | [2] |

| This compound | 13C-Serine; 72 h | - | 2,032 nM | [2] |

| This compound | Cell Viability | MDA-MB-468 | 2000 nM |

Note: The activity of this compound in biochemical assays is likely due to its conversion to BI-4924 under the assay conditions.[2]

Signaling Pathways and Mechanisms of Action

The Serine Biosynthesis Pathway

The de novo serine biosynthesis pathway is a critical metabolic route that diverts glycolytic intermediates to produce serine. This pathway is essential for the synthesis of proteins, nucleotides, and other biomolecules necessary for cell growth and proliferation.

Caption: The Serine Biosynthesis Pathway and the inhibitory action of this compound/BI-4924 on PHGDH.

Experimental Workflow for Assessing this compound Efficacy

A typical experimental workflow to evaluate the cellular effects of this compound involves cell culture, treatment with the compound, and subsequent analysis of metabolic and phenotypic changes.

Caption: A generalized experimental workflow for investigating the effects of this compound.

Intersection with the cGAS-STING Pathway

Recent evidence suggests a link between serine metabolism and the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway, a critical component of the innate immune system that detects cytosolic DNA. Disruption of serine metabolism may impact cGAS-STING signaling.

Caption: Proposed mechanism linking PHGDH inhibition to the cGAS-STING pathway.

Experimental Protocols

Cell Migration Assay (Transwell Assay)

This protocol is a general guideline for assessing the effect of this compound on cancer cell migration. Specific parameters should be optimized for the cell line of interest.

-

Cell Line: MDA-MB-468 (or other relevant cancer cell line)

-

Materials:

-

Transwell inserts (e.g., 8 µm pore size) for 24-well plates

-

Cell culture medium (serum-free for migration)

-

Chemoattractant (e.g., medium with 10% FBS)

-

This compound

-

Crystal Violet staining solution

-

-

Procedure:

-

Cell Preparation: Culture cells to 70-80% confluency. The day before the assay, seed cells in the upper chamber of the Transwell insert in serum-free medium.

-

Treatment: Add this compound at desired concentrations to the upper chamber.

-

Chemoattraction: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate for a period sufficient for cell migration (e.g., 24 hours) at 37°C in a CO2 incubator.

-

Fixation and Staining:

-

Carefully remove non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface with a suitable fixative (e.g., 4% paraformaldehyde).

-

Stain the migrated cells with Crystal Violet.

-

-

Quantification:

-

Elute the stain from the migrated cells.

-

Measure the absorbance of the eluted stain using a plate reader.

-

Alternatively, count the number of migrated cells in several fields of view under a microscope.

-

-

Analysis of cGAS-STING Pathway Activation (Western Blot)

This protocol outlines the steps to assess the activation of the cGAS-STING pathway by monitoring the phosphorylation of key signaling proteins.

-

Cell Line: Mode-K (or other relevant cell line)

-

Materials:

-

This compound

-

Lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-phospho-STING, anti-phospho-TBK1, anti-STING, anti-TBK1, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

-

-

Procedure:

-

Cell Treatment: Culture cells and treat with this compound at the desired concentration and for the appropriate time. Include positive and negative controls.

-

Cell Lysis: Lyse the cells on ice using a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection:

-

Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analyze the band intensities to determine the levels of protein phosphorylation.

-

-

Conclusion

This compound represents a valuable tool for investigating the role of the serine biosynthesis pathway in cancer metabolism. Its prodrug design allows for effective intracellular delivery of the potent PHGDH inhibitor, BI-4924. By disrupting this key metabolic pathway, this compound can be used to probe the dependencies of cancer cells on de novo serine synthesis and to explore the downstream consequences on cellular processes such as proliferation, migration, and immune signaling. The provided data, pathway diagrams, and experimental protocols serve as a comprehensive resource for researchers aiming to further elucidate the therapeutic potential of targeting cancer metabolism.

References

- 1. Serine metabolism is crucial for cGAS-STING signaling and viral defense control in the gut - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Serine metabolism is crucial for cGAS-STING signaling and viral defense control in the gut - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Conversion of BI-4916 to BI-4924: A Technical Guide to a Prodrug Strategy for PHGDH Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the conversion of the prodrug BI-4916 into its active counterpart, BI-4924, a potent inhibitor of 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH). This document details the mechanism of action, summarizes key quantitative data, provides representative experimental protocols for monitoring the intracellular conversion, and visualizes the relevant biological and experimental workflows.

Introduction: A Prodrug Approach to Target Serine Synthesis

BI-4924 is a highly potent and selective inhibitor of 3-phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2][3][4][5] This pathway is a critical component of cancer cell metabolism, providing the necessary building blocks for proliferation.[1][2][3] However, the carboxylic acid moiety in BI-4924 limits its cell permeability. To overcome this, this compound, an ethyl ester prodrug, was developed.[1][3] this compound is more cell-permeable and, once inside the cell, is hydrolyzed by intracellular esterases to release the active inhibitor, BI-4924, leading to its intracellular enrichment.[1][3]

Mechanism of Action and Signaling Pathway

BI-4924 acts as a competitive inhibitor of PHGDH with respect to the cofactor NADH/NAD+.[4][5] By blocking PHGDH, BI-4924 prevents the conversion of 3-phosphoglycerate (3-PG), a glycolytic intermediate, into 3-phosphohydroxypyruvate (3-PHP).[1][2][3] This is the initial and rate-limiting step in the serine biosynthesis pathway. Inhibition of this pathway depletes the cell of de novo synthesized serine, which is crucial for the production of other amino acids (like glycine), nucleotides, and for maintaining redox balance, ultimately impacting cancer cell proliferation.

Quantitative Data Summary

The following tables summarize the key in vitro activity and physicochemical properties of this compound and BI-4924.

Table 1: In Vitro Activity of this compound and BI-4924

| Compound | Target | Assay | IC50 (nM) |

| BI-4924 | PHGDH | NAD+ high assay (250 µM) | 3[1][2] |

| PHGDH | Surface Plasmon Resonance (SPR) | 26[1][2] | |

| Cellular | 13C-Serine Synthesis (72 h) | 2,200[1][2] | |

| This compound | PHGDH | NAD+ high assay (250 µM) | 169*[3] |

| Cellular | 13C-Serine Synthesis (72 h) | 2,032[3] |

Note: The activity of this compound in the biochemical assay is likely due to its conversion to BI-4924 under the assay conditions.[3]

Table 2: Physicochemical and DMPK Properties

| Parameter | BI-4924 | This compound |

| Molecular Weight (Da) | 499.4 | 527.4[3] |

| Caco-2 Permeability (10⁻⁶ cm/s) | 0.21[1] | Not Determined |

| Caco-2 Efflux Ratio | 10.8[1] | Not Determined |

| Microsomal Stability (% QH) | <24 (human, mouse, rat)[1] | Not Determined |

| Hepatocyte Stability (mouse, % QH) | 32[1] | Not Determined |

Experimental Protocols

Prodrug Conversion Workflow

The conversion of this compound to BI-4924 is a critical step for its pharmacological activity. The general workflow for this conversion and subsequent target engagement is illustrated below.

Representative Protocol for Quantification of Intracellular this compound and BI-4924 by LC-MS/MS

This protocol is a representative method for the simultaneous quantification of the prodrug this compound and its active metabolite BI-4924 in a cancer cell line (e.g., MDA-MB-468) and is based on established methodologies for intracellular small molecule analysis.

Objective: To determine the intracellular concentrations of this compound and BI-4924 following treatment of cancer cells with the this compound prodrug.

Materials:

-

Cancer cell line (e.g., MDA-MB-468)

-

Cell culture medium and supplements

-

This compound

-

Phosphate-buffered saline (PBS), ice-cold

-

Acetonitrile (ACN) with 0.1% formic acid, LC-MS grade

-

Methanol (B129727) (MeOH), LC-MS grade

-

Water, LC-MS grade

-

Internal standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)

-

Cell scrapers

-

Microcentrifuge tubes

-

High-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS)

-

Analytical column (e.g., C18 reverse-phase)

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment and culture overnight.

-

Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time course (e.g., 2, 6, 24 hours). Include a vehicle-only control (e.g., DMSO).

-

-

Sample Collection and Cell Lysis:

-

At each time point, remove the culture medium and wash the cells twice with 2 mL of ice-cold PBS to remove extracellular compounds.

-

Add 500 µL of ice-cold 80% methanol to each well to quench metabolic activity and lyse the cells.

-

Scrape the cells from the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

-

Protein Precipitation and Extraction:

-

Add an internal standard (IS) to each sample to correct for extraction efficiency and matrix effects.

-

Vortex the samples vigorously for 1 minute.

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.

-

Carefully transfer the supernatant, containing the intracellular metabolites, to a new microcentrifuge tube.

-

-

Sample Analysis by LC-MS/MS:

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 5% ACN in water with 0.1% formic acid).

-

Transfer the reconstituted sample to an HPLC vial for analysis.

-

Inject an aliquot (e.g., 5-10 µL) onto the LC-MS/MS system.

-

Separate this compound, BI-4924, and the IS using a suitable gradient on a C18 column.

-

Detect and quantify the analytes using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific parent-to-fragment ion transitions for this compound, BI-4924, and the IS should be optimized beforehand.

-

-

Data Analysis and Quantification:

-

Generate a standard curve by spiking known concentrations of this compound and BI-4924 into lysate from untreated cells.

-

Calculate the peak area ratios of the analytes to the IS.

-

Determine the concentration of this compound and BI-4924 in the samples by interpolating from the standard curve.

-

Normalize the intracellular concentrations to the cell number or total protein content of each sample.

-

Conclusion

The prodrug strategy of this compound allows for effective intracellular delivery of the potent PHGDH inhibitor BI-4924. This approach overcomes the permeability limitations of the active drug, enabling the disruption of the de novo serine biosynthesis pathway in cancer cells. The methodologies outlined in this guide provide a framework for researchers to investigate the intracellular conversion of this compound and to further explore the therapeutic potential of targeting serine metabolism in cancer.

References

The Discovery and Development of BI-4916: A Technical Guide to a Selective PHGDH Inhibitor Prodrug

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical characterization of BI-4916, a cell-permeable prodrug of the potent and selective phosphoglycerate dehydrogenase (PHGDH) inhibitor, BI-4924. Developed by Boehringer Ingelheim, this compound serves as a critical chemical probe for investigating the role of the de novo serine biosynthesis pathway in cancer metabolism and other diseases.[1][2][3] This document details the compound's biochemical activity, cellular effects, and the experimental methodologies used in its evaluation.

Introduction to PHGDH and the Serine Biosynthesis Pathway

Phosphoglycerate dehydrogenase (PHGDH) is the rate-limiting enzyme in the de novo serine biosynthesis pathway, which diverts the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG) into serine and downstream metabolites.[1][4] This pathway is crucial for proliferating cells, providing the necessary building blocks for proteins, nucleotides, and lipids. In certain cancers, such as triple-negative breast cancer and melanoma, the PHGDH gene is amplified, leading to pathway hyperactivity and a dependency on this metabolic route for survival and growth.[1][4] This dependency makes PHGDH an attractive therapeutic target for cancer treatment.[5]

This compound was developed to enable the study of PHGDH inhibition in cellular contexts. It is an ester prodrug that is actively transported into cells, where it is subsequently hydrolyzed to its active form, BI-4924.[1][4] This strategy allows for the intracellular accumulation of the active inhibitor, overcoming the poor cell permeability of the carboxylate-containing BI-4924.[3]

Signaling Pathway

The diagram below illustrates the role of PHGDH in the initial step of the de novo serine biosynthesis pathway, converting 3-phosphoglycerate to 3-phosphohydroxypyruvate.

Quantitative Data Summary

The following tables summarize the key in vitro activity and physicochemical properties of this compound and its active metabolite, BI-4924. A structurally related but inactive compound, BI-5583, is provided as a negative control for experiments.

Table 1: In Vitro Potency and Cellular Activity

| Compound | Target | Assay | IC50 (nM) | Notes |

| This compound | PHGDH | NAD+ high assay (250 µM) | 169 | Activity is likely due to hydrolysis to BI-4924 under assay conditions.[1][4] |

| This compound | - | 13C-Serine Synthesis (72 h) | 2,032 | Measures inhibition of serine biosynthesis in a cellular context.[1][4] |

| This compound | - | MDA-MB-468 cell migration | ~15,000 | Concentration at which cancer cell migration is inhibited.[2] |

| BI-4924 | PHGDH | NAD+ high assay (250 µM) | 28.4 | Potent inhibition of the target enzyme by the active metabolite.[1] |

Table 2: Selectivity Profile of this compound

| Compound | Screening Panel | Concentration | Off-Target Hits (>70% Inhibition) |

| This compound | SafetyScreen44™ | 10 µM | CCKA (82%), 5HT2B (94%), ALPHA2A (101%)[1][4] |

Table 3: Physicochemical Properties

| Compound | Molecular Weight (Da) | logP (@ pH 11) | Plasma Protein Binding (10% FCS) |

| This compound | 527.4 | 2.5 | 98.8% |

| BI-4924 | 499.3 | - | - |

| BI-5583 (Negative Control) | 372.8 | 1.8 | - |

Data sourced from Boehringer Ingelheim's opnMe portal.[1][4]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections outline the methodologies for key experiments performed during the characterization of this compound.

PHGDH Inhibition Assay (NAD+ high assay)

This biochemical assay quantifies the ability of a compound to inhibit the enzymatic activity of PHGDH.

Methodology:

-

Recombinant human PHGDH is incubated with the substrate 3-phosphoglycerate and the cofactor NAD+.

-

The enzymatic reaction, the conversion of 3-PG to 3-phosphohydroxypyruvate, is coupled to the reduction of NAD+ to NADH.

-

The rate of NADH production is monitored by measuring the increase in fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.

-

Test compounds (e.g., this compound, BI-4924) are added at various concentrations to determine the dose-dependent inhibition of the reaction rate.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Note: The limited stability of the ester in this compound under these aqueous assay conditions means its measured activity likely reflects that of its hydrolysed product, BI-4924.[1][4]

Cellular Serine Synthesis Assay (13C-Serine)

This assay measures the effect of PHGDH inhibition on the de novo synthesis of serine within cancer cells.

Methodology:

-

Cancer cells with high PHGDH expression (e.g., MDA-MB-468) are cultured in a medium containing a stable isotope-labeled glucose tracer (¹³C₆-glucose).

-

Cells are treated with various concentrations of this compound for a specified period (e.g., 72 hours).

-

Following treatment, cellular metabolites are extracted.

-

The fractional contribution of the ¹³C-glucose tracer to the serine pool is quantified using liquid chromatography-mass spectrometry (LC-MS).

-

A reduction in ¹³C-labeled serine indicates inhibition of the de novo synthesis pathway.

-

IC50 values are determined based on the concentration-dependent reduction of labeled serine.

Experimental Workflow Visualization

The general workflow for evaluating a PHGDH inhibitor prodrug like this compound is depicted below.

Discovery and Development Rationale

The development of this compound and its active form, BI-4924, was guided by a structure-based drug design approach. The primary publication reports the use of X-ray crystallography to understand how inhibitors bind to the PHGDH active site.[4] The co-crystal structure of BI-4924 bound to PHGDH (PDB code: 6RJ6) reveals that the inhibitor binds to the NAD(H) cofactor pocket, acting as a competitive inhibitor.[1][3]

The lead optimization process focused on improving potency and selectivity against other dehydrogenases. The carboxylic acid moiety in BI-4924 is crucial for its high-affinity binding but renders the molecule poorly permeable to cell membranes. To overcome this, the this compound ester prodrug was designed. This strategy leverages intracellular esterases to cleave the ester group, releasing the active BI-4924 and effectively "trapping" it within the cell, leading to its accumulation at the target site.[1]

Conclusion

This compound is a well-characterized and highly valuable chemical probe for the scientific community. As a cell-permeable prodrug of the potent and selective PHGDH inhibitor BI-4924, it enables rigorous investigation of the serine biosynthesis pathway's role in cancer and other diseases in cellular models. The provision of a matched negative control, BI-5583, further enhances its utility for delineating on-target effects. The detailed characterization and open availability of this compound via platforms like Boehringer Ingelheim's opnMe.com facilitate continued research into the therapeutic potential of PHGDH inhibition.

References

An In-depth Technical Guide to BI-4916: Targeting PHGDH in the Serine Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BI-4916, a prodrug of a potent and selective inhibitor of Phosphoglycerate Dehydrogenase (PHGDH). We will delve into the core aspects of its target enzyme, the associated signaling pathway, and the downstream cellular effects. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biological processes.

Introduction to this compound and its Target

This compound is a cell-permeable ethyl ester prodrug that is intracellularly hydrolyzed to its active form, BI-4924.[1][2] BI-4924 is a highly potent and selective inhibitor of Phosphoglycerate Dehydrogenase (PHGDH), a critical enzyme in the de novo serine biosynthesis pathway.[2][3] PHGDH catalyzes the first and rate-limiting step in this pathway, the NAD+-dependent oxidation of 3-phosphoglycerate (B1209933) (3-PG) to 3-phosphohydroxypyruvate.[2][3]

The serine biosynthesis pathway is a crucial metabolic route that provides the cell with serine and its derivatives, which are essential for the synthesis of proteins, nucleotides, and lipids. Notably, this pathway is often upregulated in various cancers, such as melanoma and triple-negative breast cancer, to support rapid proliferation and cell growth.[2][3] Consequently, inhibiting PHGDH presents a promising therapeutic strategy for these malignancies. BI-4924 acts as a competitive inhibitor with respect to the cofactor NADH/NAD+.[2]

The Serine Biosynthesis Pathway

The de novo serine biosynthesis pathway is a three-step enzymatic cascade that converts the glycolytic intermediate 3-phosphoglycerate into serine.

-

Phosphoglycerate Dehydrogenase (PHGDH): Oxidizes 3-phosphoglycerate to 3-phosphohydroxypyruvate. This is the committed and rate-limiting step targeted by BI-4924.

-

Phosphoserine Aminotransferase 1 (PSAT1): Converts 3-phosphohydroxypyruvate to phosphoserine.

-

Phosphoserine Phosphatase (PSPH): Dephosphorylates phosphoserine to produce serine.

Serine is a precursor for the synthesis of other amino acids like glycine (B1666218) and cysteine, and it contributes to the one-carbon pool for nucleotide synthesis and methylation reactions.

References

An In-depth Technical Guide to the Structural Features and Inhibitory Mechanism of BI-4916

For Researchers, Scientists, and Drug Development Professionals

Abstract

BI-4916 is a novel small molecule inhibitor that has garnered significant interest within the oncology and metabolic research communities. It functions as a cell-permeable prodrug, designed for intracellular delivery of its active counterpart, BI-4924. This active metabolite is a highly potent and selective inhibitor of 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2] Dysregulation of this pathway is a metabolic hallmark of several cancers, making PHGDH an attractive therapeutic target. This guide provides a comprehensive overview of the structural features of this compound, its mechanism of action, relevant quantitative data, and detailed experimental protocols for its characterization.

Core Structural Features

This compound is characterized by a complex chemical architecture, meticulously designed for optimal cell permeability and subsequent intracellular activation. Its IUPAC name is Ethyl 2-{4-[(1S)-1-[(4,5-dichloro-1,6-dimethyl-1H-indol-2-yl)formamido]-2-hydroxyethyl]benzenesulfonyl}acetate.[3] The molecule possesses several key structural moieties that contribute to its function as a prodrug and its ultimate inhibitory activity.

The core structure of this compound is an ethyl ester. This ester group renders the molecule more lipophilic, facilitating its passage across the cell membrane.[1][2] Once inside the cell, the ester is cleaved by intracellular esterases, unmasking the carboxylic acid to form the active inhibitor, BI-4924. This "intracellular trapping" mechanism leads to an accumulation of the active inhibitor within the target cells.[1][4]

This compound belongs to a class of indole (B1671886) amide derivatives.[1] The central scaffold consists of a dichloro-dimethyl-indole ring system linked via an amide bond to a chiral amino alcohol, which in turn is attached to a substituted phenylsulfonyl acetate (B1210297) group. The stereochemistry of the chiral center is crucial for its biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C23H24Cl2N2O6S | [3] |

| Molecular Weight | 527.42 g/mol | [3][5] |

| CAS Number | 2244451-48-5 | [3][6] |

| Appearance | Solid | [5] |

| Solubility | Soluble in DMSO (100 mg/mL) | [5] |

Mechanism of Action and Signaling Pathway

This compound's therapeutic potential stems from its ability to inhibit the de novo serine biosynthesis pathway. This metabolic route is crucial for the proliferation of certain cancer cells, which exhibit an increased demand for serine and its downstream metabolites for the synthesis of proteins, nucleotides, and lipids.[7]

The active form of this compound, BI-4924, is a potent and selective NADH/NAD+-competitive inhibitor of PHGDH.[3][6][8] PHGDH catalyzes the first and rate-limiting step in this pathway: the conversion of the glycolysis intermediate 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate (3-PHP), utilizing NAD+ as a cofactor.[1][2] By competing with the binding of NAD+/NADH to the enzyme, BI-4924 effectively blocks this initial step, leading to a depletion of the intracellular serine pool and subsequently inhibiting cancer cell proliferation and migration.[5][6]

The co-crystal structure of BI-4924 bound to PHGDH (PDB code: 6RJ6) provides detailed insights into the molecular interactions driving its inhibitory activity.[1][2]

Below is a diagram illustrating the mechanism of action of this compound and its effect on the serine biosynthesis pathway.

References

- 1. Intracellular Trapping of the Selective Phosphoglycerate Dehydrogenase (PHGDH) Inhibitor BI-4924 Disrupts Serine Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Failure to repair damaged NAD(P)H blocks de novo serine synthesis in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 13C tracer analysis reveals the landscape of metabolic checkpoints in human CD8+ T cell differentiation and exhaustion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

A Technical Guide to BI-4916: A Novel PHGDH Inhibitor for Triple-Negative Breast Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triple-negative breast cancer (TNBC) remains a significant clinical challenge due to its aggressive nature and lack of targeted therapies. Metabolic reprogramming is a hallmark of cancer, and the de novo serine biosynthesis pathway has emerged as a critical metabolic vulnerability in various malignancies, including TNBC. This guide provides an in-depth technical overview of BI-4916, a novel prodrug inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in this pathway. We will delve into its mechanism of action, preclinical data in TNBC models, and detailed experimental protocols for its investigation.

Introduction to this compound and its Target: PHGDH

This compound is a cell-permeable prodrug of BI-4924, a potent and selective inhibitor of phosphoglycerate dehydrogenase (PHGDH).[1][2] PHGDH catalyzes the first committed step in the de novo serine synthesis pathway, converting the glycolytic intermediate 3-phosphoglycerate (B1209933) to 3-phosphohydroxypyruvate. This pathway is crucial for the production of serine and its downstream metabolites, which are essential for nucleotide synthesis, redox balance, and cell proliferation.

In a significant subset of triple-negative breast cancers, the PHGDH gene is amplified or the protein is overexpressed, leading to an increased flux through the serine biosynthesis pathway. This metabolic adaptation provides a survival advantage to cancer cells, making PHGDH an attractive therapeutic target.

Mechanism of Action

This compound, as a prodrug, readily crosses the cell membrane. Once inside the cell, it is hydrolyzed by intracellular esterases to its active form, BI-4924. BI-4924 is a highly potent and selective NADH/NAD+-competitive inhibitor of PHGDH.[1][2] By binding to the NAD+ binding pocket of PHGDH, BI-4924 effectively blocks the enzymatic activity, leading to a disruption of de novo serine synthesis.

Signaling Pathway of PHGDH Inhibition

The inhibition of PHGDH by BI-4924 has several downstream consequences that contribute to its anti-cancer effects. A reduction in de novo serine synthesis leads to decreased levels of serine and glycine, which are precursors for nucleotide and protein synthesis. This can induce a state of metabolic stress and inhibit cell proliferation. Furthermore, the serine synthesis pathway is a major source of α-ketoglutarate (α-KG), a key intermediate in the TCA cycle.[3] Depletion of α-KG can impact cellular energy metabolism and redox homeostasis. The pathway is also linked to the mTOR signaling pathway, a central regulator of cell growth and proliferation.[4][5][6][7][8][9]

Preclinical Data in Triple-Negative Breast Cancer

In Vitro Efficacy

The active form of this compound, BI-4924, is a highly potent inhibitor of the PHGDH enzyme. While specific IC50 values for the anti-proliferative effects of this compound or BI-4924 in various TNBC cell lines are not yet widely published in peer-reviewed literature, the available data on its biochemical and cellular activity provide a strong rationale for its investigation in this cancer subtype.

| Compound | Target | Assay Type | IC50 | Reference |

| BI-4924 | Recombinant PHGDH | Biochemical Assay | 3 nM | [1] |

| This compound | De Novo Serine Synthesis | Live Cell Assay | 2 µM | [1] |

Table 1: In Vitro Potency of BI-4924 and this compound.

Effect on Cell Migration

Inhibition of PHGDH has been shown to reduce cancer cell migration. Studies utilizing this compound have demonstrated its ability to impair the migration of breast cancer cells. However, specific quantitative data from these studies are not yet publicly available.

Experimental Protocols

Cell Viability and Proliferation Assay

This protocol describes a general method for assessing the effect of this compound on the viability and proliferation of TNBC cell lines using a resazurin-based assay.

Materials:

-

TNBC cell lines (e.g., MDA-MB-231, MDA-MB-468)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

96-well plates

-

Resazurin (B115843) sodium salt solution

-

Plate reader

Procedure:

-

Seed TNBC cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1%.

-

Remove the overnight culture medium and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO) to the respective wells.

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add 10 µL of resazurin solution to each well and incubate for 2-4 hours.

-

Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a non-linear regression analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. Intracellular Trapping of the Selective Phosphoglycerate Dehydrogenase (PHGDH) Inhibitor BI-4924 Disrupts Serine Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ketoglutaric acid can reprogram the immunophenotype of triple-negative breast cancer after radiotherapy and improve the therapeutic effect of anti-PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medrxiv.org [medrxiv.org]

- 5. The PI3K/Akt/mTOR Signaling Pathway in Triple-Negative Breast Cancer: A Resistance Pathway and a Prime Target for Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oncotarget.com [oncotarget.com]

- 7. Metabolic reprogramming in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. toho.repo.nii.ac.jp [toho.repo.nii.ac.jp]

- 9. Dual Target of EGFR and mTOR Suppresses Triple-Negative Breast Cancer Cell Growth by Regulating the Phosphorylation of mTOR Downstream Proteins - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Melanoma Metabolism with BI-4916: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a hallmark of cancer, enabling relentless proliferation and adaptation to the tumor microenvironment. In melanoma, a particularly aggressive form of skin cancer, alterations in metabolic pathways present promising therapeutic targets. One such pathway is the de novo serine biosynthesis pathway, which is frequently upregulated in melanoma to support nucleotide, amino acid, and lipid synthesis, as well as redox homeostasis. The rate-limiting enzyme in this pathway, 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH), is a nodal point for therapeutic intervention.

This technical guide focuses on BI-4916 , a novel investigational tool for studying the role of the serine biosynthesis pathway in melanoma. This compound is a cell-permeable ester prodrug of BI-4924, a potent and highly selective NADH/NAD+-competitive inhibitor of PHGDH.[1] Upon cellular uptake, this compound is hydrolyzed to its active form, BI-4924, leading to intracellular enrichment and effective inhibition of PHGDH.[2] This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

This compound: Mechanism of Action and Relevance in Melanoma

This compound targets the enzymatic activity of PHGDH, which catalyzes the first committed step in the serine biosynthesis pathway: the conversion of the glycolytic intermediate 3-phosphoglycerate to 3-phosphohydroxypyruvate.[2] Melanoma cells, particularly those with BRAF mutations, often exhibit elevated PHGDH expression.[3][4][5] This upregulation is driven by the MAPK signaling pathway (specifically through mTORC1 and the transcription factor ATF4), which is constitutively active in a large subset of melanomas.[3][4][5] By inhibiting PHGDH, this compound effectively curtails the production of serine, thereby impacting multiple downstream processes crucial for cancer cell survival and proliferation.

The inhibition of PHGDH by this compound is expected to have several metabolic consequences in melanoma cells, including:

-

Depletion of serine and glycine (B1666218) pools: This directly impacts protein synthesis and the one-carbon cycle.

-

Impaired nucleotide synthesis: The one-carbon cycle, fueled by serine, is essential for purine (B94841) and thymidylate synthesis.

-

Disrupted redox balance: Serine metabolism contributes to the production of NADPH and glutathione, which are critical for managing oxidative stress.[6]

-

Reduced lipid biosynthesis: Serine is a precursor for the synthesis of sphingolipids and other lipids.

These metabolic disruptions can lead to reduced cell proliferation, induction of apoptosis, and sensitization of melanoma cells to other therapies, such as BRAF inhibitors.[7]

Quantitative Data

The following tables summarize the available quantitative data for this compound and its active form, BI-4924.

| Compound | Assay | Parameter | Value (nM) | Notes |

| This compound | NAD+ high assay (250 µM) | IC50 | 169 | Activity in the biochemical assay is likely due to the formation of the active form, BI-4924.[2] |

| 13C-Serine; 72 h | IC50 | 2,032 | Cellular assay measuring the inhibition of serine biosynthesis.[2] | |

| BI-4924 | PHGDH Inhibition | IC50 | 2 | Potent inhibitor of PHGDH.[8] |

Table 1: In Vitro Activity of this compound and BI-4924.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action of this compound and the experimental approaches to study its effects, the following diagrams are provided in Graphviz DOT language.

Caption: Signaling pathway of this compound action in melanoma.

Caption: Experimental workflow for investigating this compound.

Experimental Protocols

The following are representative protocols for key experiments to investigate the effects of this compound on melanoma metabolism. These are generalized methodologies and may require optimization for specific cell lines and experimental conditions.

Cell Culture and this compound Treatment

-

Cell Lines: Human melanoma cell lines with known BRAF and NRAS mutation status (e.g., A375, SK-MEL-28, WM793).

-

Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments involving serine/glycine starvation, cells are cultured in serine/glycine-free RPMI-1640 supplemented with dialyzed FBS.[3][4]

-

This compound Preparation: this compound is dissolved in DMSO to prepare a stock solution (e.g., 10 mM) and stored at -80°C. Working solutions are prepared by diluting the stock solution in culture medium to the desired final concentrations. A vehicle control (DMSO) should be included in all experiments.

Cell Viability Assay (MTT Assay)

-

Seeding: Plate melanoma cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

-

Incubation: Incubate the cells for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

Western Blot Analysis

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-PHGDH, anti-p-ERK, anti-ATF4, anti-β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cellular Metabolomics using LC-MS

-

Metabolite Extraction: After this compound treatment, rapidly wash the cells with ice-cold saline and quench metabolism by adding ice-cold 80% methanol. Scrape the cells and collect the cell suspension.

-

Sample Preparation: Centrifuge the cell suspension to pellet the protein and collect the supernatant containing the metabolites. Dry the supernatant under a stream of nitrogen.

-

LC-MS Analysis: Reconstitute the dried metabolites in a suitable solvent and analyze using a liquid chromatography-mass spectrometry (LC-MS) system. Use a targeted approach to quantify serine, glycine, and other related metabolites, or an untargeted approach for global metabolic profiling.

-

Data Analysis: Normalize the metabolite levels to the cell number or protein content. Perform statistical analysis to identify significant changes in metabolite levels between this compound-treated and control cells.

¹³C-Glucose Tracing

-

Labeling: Culture melanoma cells in a medium containing [U-¹³C]-glucose.

-

This compound Treatment: Treat the cells with this compound or vehicle control for a specified period.

-

Metabolite Extraction and Analysis: Extract the intracellular metabolites as described for metabolomics. Analyze the isotopic labeling patterns of serine, glycine, and other downstream metabolites using LC-MS.

-

Flux Analysis: Determine the fractional contribution of glucose to the serine biosynthesis pathway and how it is affected by this compound.

Conclusion

This compound is a valuable chemical probe for elucidating the role of the de novo serine biosynthesis pathway in melanoma. Its high potency and cell permeability make it a suitable tool for both in vitro and in vivo studies. By utilizing the experimental approaches outlined in this guide, researchers can further investigate the metabolic vulnerabilities of melanoma and explore the therapeutic potential of targeting PHGDH. The provided data and visualizations serve as a foundational resource for designing and interpreting experiments aimed at understanding and targeting the metabolic dependencies of melanoma.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pardon Our Interruption [opnme.com]

- 3. MAPK-mediated PHGDH induction is essential for melanoma formation and represents an actionable vulnerability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. PHGDH Induction by MAPK Is Essential for Melanoma Formation and Creates an Actionable Metabolic Vulnerability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amino acids metabolism: a potential target for cancer treatment | springermedizin.de [springermedizin.de]

- 7. Identification of the serine biosynthesis pathway as a critical component of BRAF inhibitor resistance of melanoma, pancreatic, and non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Intracellular Trapping of the Selective Phosphoglycerate Dehydrogenase (PHGDH) Inhibitor BI-4924 Disrupts Serine Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Interplay Between BI-4916 and the cGAS-STING Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent anti-pathogen and anti-tumor response. Recent research has unveiled a novel connection between cellular metabolism and the regulation of this pathway. This technical guide provides a comprehensive overview of the investigational molecule BI-4916, a potent and selective inhibitor of phosphoglycerate dehydrogenase (PHGDH), and its recently discovered role in modulating the cGAS-STING signaling cascade. By inhibiting the de novo serine biosynthesis pathway, this compound creates a state of serine limitation that has been shown to disrupt cGAS-STING signaling. This document details the mechanism of action of this compound, its impact on the cGAS-STING pathway, and provides detailed experimental protocols for researchers to investigate this interaction.

Introduction to the cGAS-STING Pathway

The cGAS-STING pathway is a fundamental mechanism of the innate immune system that senses the presence of DNA in the cytoplasm, a hallmark of viral or bacterial infection, as well as cellular damage and cancer.[1][2] Upon binding to cytosolic double-stranded DNA (dsDNA), cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP).[1] cGAMP then binds to and activates STING, an adaptor protein located on the endoplasmic reticulum (ER).[1] This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1).[2] TBK1, in turn, phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3).[2] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I interferons (IFNs) and other pro-inflammatory cytokines, orchestrating a robust immune response.[2]

This compound: A Selective PHGDH Inhibitor

This compound is a cell-permeable ester prodrug of the highly potent and selective phosphoglycerate dehydrogenase (PHGDH) inhibitor, BI-4924.[3] PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, which converts the glycolytic intermediate 3-phosphoglycerate (B1209933) into 3-phosphohydroxypyruvate.[3] this compound is designed for use in cellular experiments, where it undergoes intracellular hydrolysis to its active form, BI-4924, leading to an accumulation of the inhibitor within the cell.[3]

Quantitative Data for this compound and its Active Form, BI-4924

The following tables summarize the key in vitro characteristics of this compound and its active metabolite, BI-4924.

| Compound | Parameter | Value | Assay Conditions | Reference |

| This compound | Molecular Weight (Da) | 527.4 | - | [3] |

| PHGDH IC50 (nM) | 169 | NAD+ high assay (250 µM) | [3] | |

| Cellular 13C-Serine IC50 (nM) | 2,032 | 72 h incubation | [3] | |

| BI-4924 | PHGDH IC50 (nM) | 3 | Biochemical Assay | [4] |

Note: The biochemical activity of this compound in the PHGDH assay is likely due to its conversion to the more potent BI-4924 under the assay conditions.[3]

| Parameter | This compound | BI-5583 (Negative Control) | Reference |

| Molecular Weight (Da) | 527.4 | 372.8 | [3] |

| PHGDH SPR (µM) | Not Applicable | 28.4 | [3] |

Selectivity Profile of this compound

A SafetyScreen44™ panel was conducted to assess the selectivity of this compound at a concentration of 10 µM. The results indicated a generally clean profile, with significant inhibition (>70%) observed for only a few off-target proteins.

| Off-Target | % Inhibition at 10 µM | Reference |

| CCKA | 82% | [3] |

| 5HT2B | 94% | [3] |

| ALPHA2A | 101% | [3] |

The Link Between Serine Metabolism and cGAS-STING Signaling